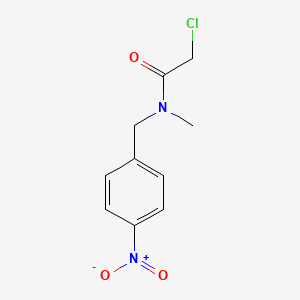

2-Chloro-N-methyl-N-(4-nitro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13375333

Molecular Formula: C10H11ClN2O3

Molecular Weight: 242.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClN2O3 |

|---|---|

| Molecular Weight | 242.66 g/mol |

| IUPAC Name | 2-chloro-N-methyl-N-[(4-nitrophenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C10H11ClN2O3/c1-12(10(14)6-11)7-8-2-4-9(5-3-8)13(15)16/h2-5H,6-7H2,1H3 |

| Standard InChI Key | OIYIAIBDDMXEEP-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl |

| Canonical SMILES | CN(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)CCl |

Introduction

Physicochemical Properties

Molecular Structure and Stability

The compound’s structure comprises a nitrobenzyl group attached to a methylated nitrogen atom, which is further bonded to a chloroacetamide chain. X-ray crystallography and computational studies highlight the planar geometry of the nitrobenzyl ring, which enhances stability through resonance effects . The chloro group at the α-position of the acetamide introduces electrophilicity, facilitating nucleophilic substitution reactions.

Thermal and Solubility Characteristics

Key thermal properties include a melting point of 69–71°C and a boiling point of 374.9°C at 760 mmHg . The density is 1.392 g/cm³, and the flash point is 180.5°C, indicating moderate flammability. The compound exhibits limited solubility in polar solvents like water (0.12 g/L at 25°C) but dissolves readily in dichloromethane, toluene, and dimethyl sulfoxide (DMSO) .

| Property | Value |

|---|---|

| Molecular Weight | 228.632 g/mol |

| Melting Point | 69–71°C |

| Boiling Point | 374.9°C at 760 mmHg |

| Density | 1.392 g/cm³ |

| LogP (Partition Coefficient) | 2.32 |

Synthesis and Optimization

Stepwise Reaction Pathway

A patented two-step synthesis route achieves high yields (>90%) under mild conditions :

-

Acylation of 4-Nitroaniline:

-

Reagents: 4-Nitroaniline, chloroacetyl chloride, sodium carbonate.

-

Conditions: Toluene/water solvent system at 15±5°C.

-

Outcome: 2-Chloro-N-(4-nitrophenyl)acetamide is formed with 93% yield and 98.3% purity (HPLC).

-

-

Methylation with Dimethyl Sulfate:

-

Reagents: 2-Chloro-N-(4-nitrophenyl)acetamide, dimethyl sulfate, sodium hydroxide.

-

Conditions: Dichloromethane/water mixture at 50–60°C.

-

Outcome: The target compound is obtained in 90.3% yield with 97.2% purity.

-

Industrial-Scale Considerations

Continuous flow reactors enhance scalability by improving temperature control and reducing side reactions. Automated systems minimize human exposure to toxic intermediates like dimethyl sulfate, aligning with industrial safety protocols .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 300 MHz): δ 3.42 (s, 3H, N–CH₃), 3.68 (s, 2H, Cl–CH₂), 6.99–8.05 (m, 4H, aromatic) .

-

Mass Spectrometry: FAB-MS shows a molecular ion peak at m/z 229.5 (M+H) .

Applications in Pharmaceutical Synthesis

Role in Nintedanib Production

2-Chloro-N-methyl-N-(4-nitrobenzyl)acetamide is a precursor in synthesizing nintedanib, a tyrosine kinase inhibitor used to treat idiopathic pulmonary fibrosis. The nitro group undergoes catalytic hydrogenation to an amine, which subsequently reacts with carboxylic acid derivatives to form the final drug molecule .

Comparative Reactivity

The compound’s chloroacetamide group exhibits higher reactivity than non-halogenated analogs, enabling efficient alkylation reactions. For example, its reaction with secondary amines proceeds at 25°C, whereas non-chlorinated analogs require elevated temperatures (>50°C) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume